molecular formula C12H14N4O B2858198 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1281331-73-4

3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No.: B2858198
CAS No.: 1281331-73-4
M. Wt: 230.271
InChI Key: HWYZLTHWGPFXIA-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound characterized by its unique molecular structure, which includes a methoxyphenyl group attached to a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine typically involves multiple steps, starting with the preparation of the methoxyphenyl group and the triazolopyrimidine core. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Substitution reactions often require the use of nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: The medical applications of this compound are still under investigation. Preliminary studies suggest that it may have potential as an anti-inflammatory or anticancer agent. Further research is needed to fully understand its therapeutic potential.

Industry: In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Molecular Targets and Pathways:

  • Receptors: The compound may bind to specific receptors in the body, triggering a cascade of cellular events.

  • Enzymes: It may inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

  • 4-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

  • 2-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

  • 3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine

Uniqueness: 3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-5-2-4-9(8-10)11-14-15-12-13-6-3-7-16(11)12/h2,4-5,8H,3,6-7H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYZLTHWGPFXIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C3N2CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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